molecular formula C17H20N2O4S B5212311 N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide

N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide

Cat. No. B5212311
M. Wt: 348.4 g/mol
InChI Key: XETVCSRAWMYKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as BMS-986142, is a novel small molecule inhibitor of the Tyk2 kinase. Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. In recent years, BMS-986142 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.

Mechanism of Action

N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide selectively inhibits the activity of Tyk2 kinase, which plays a crucial role in the signaling pathways of cytokines. By inhibiting Tyk2, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide reduces the production of cytokines and the activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to inhibit the production of cytokines, reduce the activation of immune cells, and reduce inflammation. Additionally, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide is its specificity for Tyk2 kinase, which reduces the risk of off-target effects. Additionally, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has a favorable pharmacokinetic profile, which makes it suitable for oral administration in preclinical studies. However, one of the limitations of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

There are several future directions for research on N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide. One area of focus is the development of more potent and selective Tyk2 inhibitors. Additionally, further studies are needed to determine the efficacy and safety of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide in clinical settings, particularly in the treatment of autoimmune diseases and inflammatory disorders. Finally, there is a need for studies to investigate the potential use of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide in combination with other therapies for the treatment of these diseases.

Synthesis Methods

The synthesis of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide involves several steps, starting with the reaction of 2-methoxyaniline with 4-chlorobenzaldehyde to form 2-methoxy-5-(4-chlorobenzyl)aniline. This intermediate is then reacted with 2-(methylsulfonyl)acetic acid to form N-(5-(4-chlorobenzyl)-2-methoxyphenyl)-2-methylsulfonylacetic acid. The final step involves the reaction of this intermediate with benzylamine to form N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide.

Scientific Research Applications

N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied in preclinical models of autoimmune diseases and inflammatory disorders. In a mouse model of rheumatoid arthritis, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to significantly reduce joint inflammation and bone erosion. Similarly, in a mouse model of psoriasis, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to inhibit the production of cytokines and reduce skin inflammation. These findings suggest that N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.

properties

IUPAC Name

N-[5-(benzylsulfamoyl)-2-methoxyphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-17(20)19-15-11-14(9-10-16(15)23-2)24(21,22)18-12-13-7-5-4-6-8-13/h4-11,18H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETVCSRAWMYKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(benzylsulfamoyl)-2-methoxyphenyl]propanamide

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